Piperidine, 4,4-diphenyl-1-propyl-, hydrochloride
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Overview
Description
Piperidine, 4,4-diphenyl-1-propyl-, hydrochloride is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is known for its significant role in the pharmaceutical industry due to its structural versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the hydrogenation of pyridine derivatives. For instance, pyridine can be hydrogenated using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4,4-diphenyl-1-propyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidones, while reduction can produce various substituted piperidines .
Scientific Research Applications
Piperidine, 4,4-diphenyl-1-propyl-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of piperidine, 4,4-diphenyl-1-propyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle with significant biological activity.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications.
Pyridine: A six-membered aromatic ring with one nitrogen atom, widely used in organic synthesis
Uniqueness
Piperidine, 4,4-diphenyl-1-propyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound in the development of new drugs and chemical intermediates .
Properties
CAS No. |
91075-49-9 |
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Molecular Formula |
C20H26ClN |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
4,4-diphenyl-1-propylpiperidine;hydrochloride |
InChI |
InChI=1S/C20H25N.ClH/c1-2-15-21-16-13-20(14-17-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12H,2,13-17H2,1H3;1H |
InChI Key |
YGADXYSBOYPCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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